molecular formula C12H11N3O2 B8777692 2-nitro-N-(3-pyridinylmethyl)aniline

2-nitro-N-(3-pyridinylmethyl)aniline

Cat. No.: B8777692
M. Wt: 229.23 g/mol
InChI Key: UNXVCQNTZLLICF-UHFFFAOYSA-N
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Description

2-Nitro-N-(3-pyridinylmethyl)aniline is an aromatic amine derivative characterized by a nitro (-NO₂) group at the 2-position of the aniline ring and an N-substituted 3-pyridinylmethyl group. This compound serves as a structural scaffold for diverse analogs, particularly in medicinal chemistry, where modifications at the 5-position of the aniline ring (e.g., sulfonylpiperazinyl, morpholinyl, or heterocyclic substituents) are explored to optimize physicochemical and pharmacological properties. Its synthesis typically involves nucleophilic aromatic substitution or coupling reactions, as outlined in .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

2-nitro-N-(pyridin-3-ylmethyl)aniline

InChI

InChI=1S/C12H11N3O2/c16-15(17)12-6-2-1-5-11(12)14-9-10-4-3-7-13-8-10/h1-8,14H,9H2

InChI Key

UNXVCQNTZLLICF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CN=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2-nitro-N-(3-pyridinylmethyl)aniline typically involves the nitration of N-pyridin-3-ylmethyl-aniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .

Chemical Reactions Analysis

2-nitro-N-(3-pyridinylmethyl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-nitro-N-(3-pyridinylmethyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-nitro-N-(3-pyridinylmethyl)aniline involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-nitro-N-(3-pyridinylmethyl)aniline derivatives with variations at the 5-position of the aniline ring. Key parameters include molecular weight, substituent effects, LCMS retention time, purity, and synthetic yield.

Sulfonylpiperazinyl Derivatives

Compound ID Substituent at 5-Position Molecular Weight (m/z) LCMS Retention Time (min) Purity (%) Yield (%)
9f Phenylsulfonylpiperazinyl 454.1 2.289 >98 N/A
9g 3,4-Dichlorophenylsulfonylpiperazinyl 522.0 2.637 8 34.1
9h 4-Trifluoromethylphenylsulfonylpiperazinyl 522.1 2.551 21 89.1
9i Naphthalen-2-ylsulfonylpiperazinyl 504.1 2.559 >98 N/A
9j 4-Fluorophenylsulfonylpiperazinyl 472.1 2.326 31 102.8
  • Key Observations :
    • Molecular Weight : Chlorine and trifluoromethyl groups increase molecular weight (e.g., 9g: 522.0 vs. 9f: 454.1) due to higher atomic mass .
    • LCMS Retention Time : Bulky hydrophobic groups (e.g., naphthalen-2-yl in 9i) prolong retention time (2.559 min) compared to smaller substituents (9f: 2.289 min) .
    • Synthetic Yield : Electron-withdrawing groups like -CF₃ (9h) improve yield (89.1 mg) compared to dichlorophenyl (9g: 34.1 mg), likely due to enhanced reaction efficiency .

Morpholinyl and Heterocyclic Derivatives

Compound ID Substituent at 5-Position Molecular Weight (m/z) Key Features
15 Morpholin-4-yl N/A Enhanced solubility via polar morpholine ring.
D349-3200 3-Ethyl-1,2,4-oxadiazol-5-yl 317.32 Rigid heterocycle; potential hydrogen bonding.
  • The oxadiazole ring in D349-3200 may enhance metabolic stability and target binding affinity .

Trifluoromethyl and Thiophene Derivatives

Compound ID Substituent at 5-Position Molecular Weight (m/z) Key Features
19 Trifluoromethyl + thiophen-3-ylmethyl 318.24 Enhanced lipophilicity; potential CNS activity.
20 Trifluoroethyl 318.22 High fluorination for metabolic resistance.
  • Key Observations :
    • Fluorinated analogs (19, 20) exhibit increased stability and blood-brain barrier penetration due to fluorine's electronegativity and lipophilicity .

Structural and Functional Implications

  • Electron Density Modulation : The nitro group at the 2-position deactivates the aromatic ring, directing electrophilic substitution to the 5-position. Sulfonylpiperazinyl groups further withdraw electrons, reducing nucleophilicity .
  • Steric Effects : Bulky substituents (e.g., naphthalen-2-yl in 9i) may hinder molecular interactions, impacting binding affinity .
  • Biological Relevance : Analogs with trifluoromethyl or oxadiazole groups are prioritized in drug discovery for improved pharmacokinetics .

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